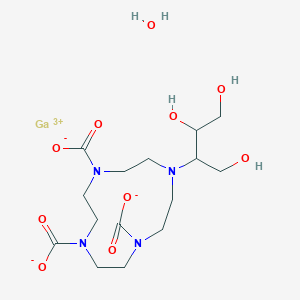![molecular formula C22H24N2O5S B13149481 Methyl 2-methoxy-2',6'-dimethyl-5'-tosyl-1',4'-dihydro-[3,4'-bipyridine]-3'-carboxylate](/img/structure/B13149481.png)
Methyl 2-methoxy-2',6'-dimethyl-5'-tosyl-1',4'-dihydro-[3,4'-bipyridine]-3'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methoxy-2’,6’-dimethyl-5’-tosyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate is a complex organic compound that belongs to the class of bipyridine derivatives This compound is characterized by its unique structural features, which include a bipyridine core, a methoxy group, and a tosyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-2’,6’-dimethyl-5’-tosyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives under the influence of a palladium catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Tosylation: The tosyl group can be introduced by reacting the compound with tosyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methoxy-2’,6’-dimethyl-5’-tosyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: N-oxides of the bipyridine core.
Reduction: Alcohol derivatives.
Substitution: Various substituted bipyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-methoxy-2’,6’-dimethyl-5’-tosyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2-methoxy-2’,6’-dimethyl-5’-tosyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. The methoxy and tosyl groups contribute to the compound’s reactivity and specificity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methoxy-2’,6’-dimethyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate: Lacks the tosyl group, resulting in different reactivity and applications.
Methyl 2-methoxy-2’,6’-dimethyl-5’-nitro-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate: Contains a nitro group instead of a tosyl group, leading to different chemical properties and uses.
Uniqueness
Methyl 2-methoxy-2’,6’-dimethyl-5’-tosyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate is unique due to the presence of the tosyl group, which enhances its reactivity and specificity in both chemical and biological systems. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C22H24N2O5S |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
methyl 4-(2-methoxypyridin-3-yl)-2,6-dimethyl-5-(4-methylphenyl)sulfonyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C22H24N2O5S/c1-13-8-10-16(11-9-13)30(26,27)20-15(3)24-14(2)18(22(25)29-5)19(20)17-7-6-12-23-21(17)28-4/h6-12,19,24H,1-5H3 |
Clave InChI |
LCQSFZBCHIJLQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(NC(=C(C2C3=C(N=CC=C3)OC)C(=O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


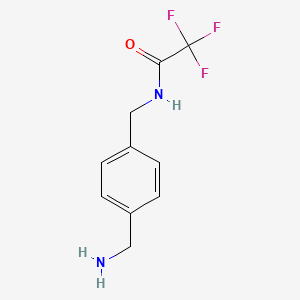
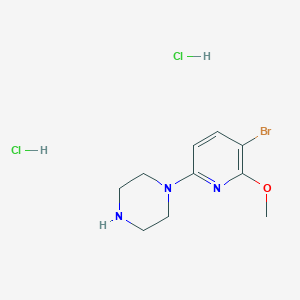
![Dibenzo[b,j][4,7]phenanthroline](/img/structure/B13149418.png)
![7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
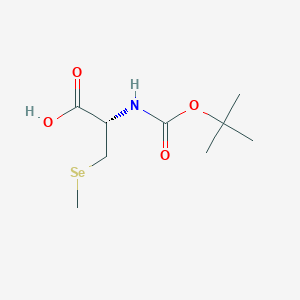
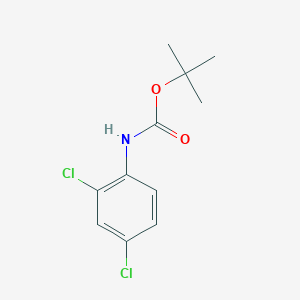

![1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)-](/img/structure/B13149465.png)
![8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene](/img/structure/B13149469.png)
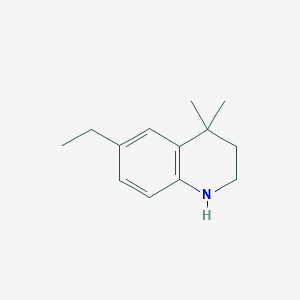

![4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13149483.png)
![[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13149486.png)
